(1R)-AZD-1480: A Technical Guide to its Mechanism of Action in Cancer Cells
(1R)-AZD-1480: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (1R)-AZD-1480, a potent small-molecule inhibitor of Janus kinases (JAKs), in the context of cancer cell biology. This document summarizes key preclinical findings, presents quantitative data in a structured format, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in its investigation.
Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
(1R)-AZD-1480 is an ATP-competitive inhibitor of JAK1 and JAK2 kinases.[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cellular responses to cytokines and growth factors, and its aberrant activation is a hallmark of many cancers, contributing to tumor cell proliferation, survival, and inflammation.[4][5][6] AZD1480 potently blocks the phosphorylation and activation of JAK2, which in turn prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8][9] This inhibition of STAT3 activation is a central event in the anticancer activity of AZD1480, as constitutively active STAT3 is a key driver of oncogenesis in various solid tumors and hematological malignancies.[9][10]
The inhibition of JAK2-mediated STAT3 signaling by AZD1480 leads to the downregulation of numerous STAT3 target genes involved in cell cycle progression (e.g., Cyclin D1, Cyclin D2, c-Myc), and apoptosis resistance (e.g., Bcl-2, survivin).[4][5][11] Consequently, treatment of cancer cells with AZD1480 results in decreased cell proliferation, induction of caspase-dependent apoptosis, and cell cycle arrest, typically at the G2/M phase.[7][11][12][13]
Beyond its direct effects on tumor cells, AZD1480 has also been shown to impact the tumor microenvironment by inhibiting tumor angiogenesis and metastasis.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of (1R)-AZD-1480 from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of AZD1480
| Target/Cell Line | Assay Type | IC50/GI50/EC50 | ATP Concentration | Reference |
| JAK1 | Cell-free enzyme assay | 1.3 nM | Not Specified | [1] |
| JAK2 | Cell-free enzyme assay | <0.4 nM | Not Specified | [1] |
| JAK2 | Cell-free enzyme assay | 0.26 nM (Ki) | Not Specified | [7][9] |
| JAK2 | Cell-based signaling assay | 58 nM | 5 mM | [8] |
| TEL-Jak2 driven Ba/F3 cells | STAT5 phosphorylation | 46 nM | Not Applicable | [9] |
| TEL-Jak2 driven Ba/F3 cells | Growth Inhibition | 60 nM | Not Applicable | [8][9] |
| Pediatric Solid Tumor Cell Lines (Median) | Cell Viability | 1.5 µM | Not Applicable | [4] |
| Pediatric Solid Tumor Cell Lines (Range) | Cell Viability | 0.36 - 5.37 µM | Not Applicable | [4] |
| HN5 (Head and Neck Cancer) | Growth Inhibition | 3.81 ± 1.99 µM | Not Applicable | [7] |
| PPTP Cell Lines (Median) | Relative IC50 | 1.5 µM | Not Applicable | [2][3] |
| PPTP Cell Lines (Range) | Relative IC50 | 0.3 - 5.9 µM | Not Applicable | [2][3] |
| Small Cell Lung Cancer Cell Lines (Range) | Growth Inhibition | 0.73 - 3.08 µmol/L | Not Applicable | [12] |
Table 2: In Vivo Antitumor Efficacy of AZD1480
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| DU145 (Prostate Cancer) Xenograft | Not Specified | 81% (p < 0.001) | [9] |
| MDA-MB-468 (Breast Cancer) Xenograft | Not Specified | 111% (p < 0.001) | [9] |
| MDAH2774 (Ovarian Cancer) Xenograft | 10 mg/kg BID | 71% (p < 0.001) | [9] |
| MDAH2774 (Ovarian Cancer) Xenograft | 30 mg/kg BID | 139% (regression, p < 0.001) | [9] |
| Pediatric Solid Tumor Xenografts | 60 mg/kg SID x 5, for 3 weeks | Statistically significant EFS difference in 89% of models | [2][3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway affected by AZD1480 and a typical experimental workflow for its evaluation.
Caption: The JAK/STAT signaling pathway and the inhibitory action of (1R)-AZD-1480.
Caption: A generalized experimental workflow for preclinical evaluation of (1R)-AZD-1480.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of (1R)-AZD-1480.
Cell-Free Kinase Inhibition Assay
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Objective: To determine the direct inhibitory effect of AZD1480 on JAK kinase activity.
-
Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; peptide substrate (e.g., FAM-SRCtide); ATP; AZD1480; assay buffer (50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl2).[7]
-
Procedure:
-
Prepare serial dilutions of AZD1480 (e.g., from 8.3 µM to 0.3 nM in half-log steps).[7]
-
In a 96-well plate, combine the recombinant JAK enzyme, peptide substrate, and AZD1480 dilutions.
-
Initiate the kinase reaction by adding ATP at a concentration near the Km for each respective enzyme (e.g., JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM).[7]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the levels of phosphorylated and unphosphorylated peptide using a suitable method, such as a Caliper LC3000 system.[7]
-
Calculate the percent inhibition for each AZD1480 concentration and determine the IC50 value by non-linear regression analysis.
-
Western Blot Analysis for Phospho-STAT3
-
Objective: To assess the effect of AZD1480 on STAT3 phosphorylation in cancer cells.
-
Materials: Cancer cell lines with constitutive STAT3 activation (e.g., HCT116, HT29, SW480); cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors); primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin); HRP-conjugated secondary antibodies; ECL detection reagents.
-
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of AZD1480 (e.g., 0.5, 1, 2.5 µM) for a specified duration (e.g., 1-24 hours).[5][11]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software.
-
Cell Proliferation Assay (CCK-8)
-
Objective: To measure the effect of AZD1480 on cancer cell proliferation.
-
Materials: Cancer cell lines; 96-well plates; complete cell culture medium; AZD1480; Cell Counting Kit-8 (CCK-8) solution.
-
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of AZD1480 concentrations for different time points (e.g., 24, 48, 72 hours).[5]
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of AZD1480 in a living organism.
-
Materials: Immunocompromised mice (e.g., athymic nude or BALB/c); cancer cell line for tumor implantation; AZD1480 formulated for oral administration (e.g., in 0.5% hydroxypropyl methyl cellulose/0.1% Tween 80).[3]
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and AZD1480 treatment groups.
-
Administer AZD1480 or vehicle daily via oral gavage at specified doses (e.g., 30 or 60 mg/kg).[2][3]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
(1R)-AZD-1480 is a potent and selective inhibitor of JAK1 and JAK2, with a well-defined mechanism of action centered on the disruption of the JAK/STAT3 signaling axis in cancer cells. Preclinical data robustly demonstrate its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo across a range of cancer types. The information presented in this guide provides a comprehensive technical foundation for researchers and drug development professionals working on or interested in the therapeutic potential of JAK inhibition in oncology. However, it is important to note that the clinical development of AZD1480 was halted due to a narrow therapeutic window and off-target neurological toxicities observed in a Phase I trial.[14][15] Despite this, AZD1480 remains a valuable tool for preclinical research into the role of JAK/STAT signaling in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
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- 3. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. AZD1480, a JAK inhibitor, inhibits cell growth and survival of colorectal cancer via modulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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